molecular formula C13H8Cl2O2 B6378635 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% CAS No. 1111121-00-6

4-(2,4-Dichlorophenyl)-2-formylphenol, 95%

Cat. No. B6378635
M. Wt: 267.10 g/mol
InChI Key: QGRQJSBUCIVYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987476B2

Procedure details

To a mixture of 5-bromosalicyaldehyde (30.0 g, 0.15 mol), 2,4-dichlorophenylboronic acid (32.0 g, 0.17 mol) and sodium carbonate (24.0 g, 0.23 mol) is added 1,2-dimethoxyethane (225 ml) and distilled water (75 ml), and the suspension is stirred under a nitrogen atmosphere. To this mixture is then added [1,1′-bis(diphenylphosphino)ferrocene]palladium(II)chloride (4.5 g, 7.5 mmol), followed by heating at reflux overnight. After cooling to room temperature and dilution with distilled water (500 ml) and dichloromethane (500 ml), the two phases are separated, and the aqueous phase extracted again with dichloromethane (2×500 ml). Organic fractions are combined, washed with brine (800 ml) then dried over magnesium sulphate. The suspension is filtered and the filtrate concentrated in vacuo. Then crude material is finally purified by flash column purification (10% ethyl acetate in isohexane eluant) to afford 2′,4′-dichloro-4-hydroxybiphenyl-3-carbaldehyde (32.73 g, 82%) as a pale yellow solid.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1B(O)O.[C:12](=[O:15])([O-])[O-].[Na+].[Na+].CO[CH2:20][CH2:21][O:22]C>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:2]1[CH:3]=[CH:4][C:21]([OH:22])=[C:20]([CH:12]=[O:15])[CH:7]=1 |f:1.2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)B(O)O
Name
Quantity
24 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
225 mL
Type
reactant
Smiles
COCCOC
Step Three
Name
Quantity
4.5 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension is stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water (75 ml)
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
dilution with distilled water (500 ml) and dichloromethane (500 ml), the two phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted again with dichloromethane (2×500 ml)
WASH
Type
WASH
Details
washed with brine (800 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Then crude material is finally purified by flash column purification (10% ethyl acetate in isohexane eluant)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C1=CC(=C(C=C1)O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.73 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.